molecular formula C12H17NO2 B14902124 N,N-diethyl-3-(5-methylfuran-2-yl)prop-2-enamide

N,N-diethyl-3-(5-methylfuran-2-yl)prop-2-enamide

Cat. No.: B14902124
M. Wt: 207.27 g/mol
InChI Key: QJUMLZXFYRYSJP-CMDGGOBGSA-N
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Description

n,n-Diethyl-3-(5-methylfuran-2-yl)acrylamide: is an organic compound with the molecular formula C12H17NO2 It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n-Diethyl-3-(5-methylfuran-2-yl)acrylamide typically involves the reaction of 5-methylfuran-2-carboxylic acid with diethylamine and acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Conversion of 5-methylfuran-2-carboxylic acid to its corresponding acid chloride using thionyl chloride.

    Step 2: Reaction of the acid chloride with diethylamine to form the amide intermediate.

    Step 3: Addition of acryloyl chloride to the amide intermediate to yield n,n-Diethyl-3-(5-methylfuran-2-yl)acrylamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: n,n-Diethyl-3-(5-methylfuran-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group in the acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of furan-2,5-dione derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted acrylamide derivatives.

Scientific Research Applications

Chemistry: n,n-Diethyl-3-(5-methylfuran-2-yl)acrylamide is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving furan derivatives.

Medicine: The compound’s potential medicinal properties are being explored, particularly its role as an intermediate in the synthesis of pharmaceutical agents with anti-inflammatory or anticancer activities.

Industry: In the industrial sector, n,n-Diethyl-3-(5-methylfuran-2-yl)acrylamide is used in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which n,n-Diethyl-3-(5-methylfuran-2-yl)acrylamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the acrylamide moiety can form covalent bonds with nucleophilic sites in proteins.

Comparison with Similar Compounds

  • n,n-Diethyl-3-(2-furyl)acrylamide
  • n,n-Diethyl-3-(5-nitrofuran-2-yl)acrylamide
  • n,n-Diethyl-3-(5-bromofuran-2-yl)acrylamide

Uniqueness: n,n-Diethyl-3-(5-methylfuran-2-yl)acrylamide is unique due to the presence of the 5-methyl group on the furan ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and specificity in various applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(E)-N,N-diethyl-3-(5-methylfuran-2-yl)prop-2-enamide

InChI

InChI=1S/C12H17NO2/c1-4-13(5-2)12(14)9-8-11-7-6-10(3)15-11/h6-9H,4-5H2,1-3H3/b9-8+

InChI Key

QJUMLZXFYRYSJP-CMDGGOBGSA-N

Isomeric SMILES

CCN(CC)C(=O)/C=C/C1=CC=C(O1)C

Canonical SMILES

CCN(CC)C(=O)C=CC1=CC=C(O1)C

Origin of Product

United States

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